

physicochemical properties of (1R,2R)-2-aminocyclopentanol

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Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclopentanol

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An In-depth Technical Guide on the Physicochemical Properties of (1R,2R)-2-aminocyclopentanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks like **(1R,2R)-2-aminocyclopentanol** is fundamental. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, its hydrochloride salt, experimental protocols for their determination, and a visualization of its synthetic pathway.

Introduction

(1R,2R)-2-aminocyclopentanol is a chiral amine that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.^{[1][2]} Its stereochemistry makes it a valuable component in asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical aspect of modern drug design.^{[1][2]} This guide focuses on the key physicochemical parameters that define its behavior in chemical and biological systems.

Physicochemical Properties

The following table summarizes the available quantitative data for **(1R,2R)-2-aminocyclopentanol** and its hydrochloride salt. It is important to note that many of the experimental values reported are for the hydrochloride salt, which is more common due to its enhanced stability and solubility.^[1]

Property	(1R,2R)-2-aminocyclopentanol	(1R,2R)-2-aminocyclopentanol HCl	Notes
Molecular Formula	C ₅ H ₁₁ NO [3][4]	C ₅ H ₁₁ NO·HCl [1][2]	
Molecular Weight	101.15 g/mol [3][4][5]	137.61 g/mol [1][2]	
Appearance	-	White, slightly yellow or orange crystalline powder [1][2]	
Melting Point	Not available	179 - 181 °C [1][2], 191-196 °C [6][7]	The discrepancy in melting points may be due to different purities or measurement conditions.
Boiling Point	Not available	220.9 °C at 760 mmHg [6][8]	
Solubility	Not available	Soluble in water. [8] The hydrochloride form enhances its solubility. [1]	Qualitative data suggests solubility in polar solvents. [8]
pKa	14.93 ± 0.40 (Predicted) [3][9]	-	This is a predicted value for the free base.
Optical Rotation	Not available	[α] ²⁰ _D = -32° to -36° (c=1 in H ₂ O) [1][2]	This indicates that it is levorotatory.
Flash Point	62 °C [9]	87.4 °C [6][8]	

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **(1R,2R)-2-aminocyclopentanol** are not extensively published. Therefore, generalized, standard laboratory procedures are provided below.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a melting point apparatus.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- **(1R,2R)-2-aminocyclopentanol** hydrochloride
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first liquid appears (the beginning of the melting range).
- Record the temperature at which the last solid crystal melts (the end of the melting range).
- Repeat the measurement at least twice with fresh samples to ensure accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.^{[14][15]}

Materials:

- **(1R,2R)-2-aminocyclopentanol** hydrochloride
- Distilled or deionized water
- Small vials or flasks with airtight seals
- Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)
- Analytical balance
- Centrifuge
- UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

- Add an excess amount of the compound to a vial containing a known volume of water. The presence of undissolved solid is essential.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a shaking incubator and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
- After equilibration, allow the vials to stand to let the excess solid settle.
- Centrifuge the samples to ensure complete separation of the solid and liquid phases.
- Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.
- Dilute the supernatant with a known volume of the solvent.

- Determine the concentration of the compound in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve).
- Calculate the original solubility based on the dilution factor.

Determination of Optical Rotation

Optical rotation is measured using a polarimeter to determine the extent to which a chiral compound rotates plane-polarized light.^{[16][17]}

Materials:

- **(1R,2R)-2-aminocyclopentanol** hydrochloride
- A suitable solvent (e.g., water, as specified in the literature^{[1][2]})
- Volumetric flask
- Polarimeter
- Polarimeter cell (sample tube) of a known path length

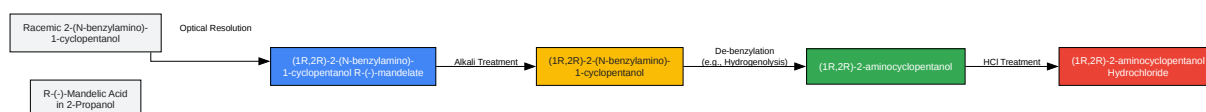
Procedure:

- Accurately weigh a sample of the compound and dissolve it in a known volume of the specified solvent in a volumetric flask to achieve a precise concentration.
- Calibrate the polarimeter with a blank (the pure solvent).
- Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.
- Place the sample cell in the polarimeter and measure the angle of rotation.
- The specific rotation $[\alpha]$ is calculated using the following formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the sample tube in decimeters (dm).

- c is the concentration of the solution in g/mL.
- The measurement is typically reported with the temperature and the wavelength of the light used (e.g., the sodium D-line, 589 nm).

Synthetic Pathway Visualization

While **(1R,2R)-2-aminocyclopentanol** is not directly involved in signaling pathways as a signaling molecule itself, its synthesis is a critical process for its application in drug development. The following diagram illustrates a common synthetic route.



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Caption: Asymmetric synthesis of **(1R,2R)-2-aminocyclopentanol**.

Conclusion

The physicochemical properties of **(1R,2R)-2-aminocyclopentanol**, particularly its hydrochloride salt, are well-defined, making it a reliable building block for pharmaceutical synthesis. Understanding these properties through standardized experimental protocols is essential for its effective application in research and development. The provided data and methodologies serve as a comprehensive resource for scientists and researchers working with this important chiral intermediate.

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